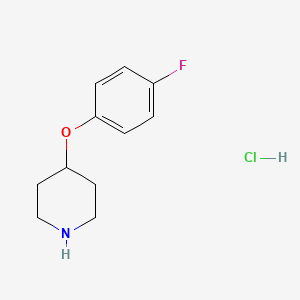

4-(4-Fluorophenoxy)piperidine hydrochloride

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

IUPAC Naming and Alternative Designations

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 4-(4-fluorophenoxy)piperidine hydrochloride. This naming convention clearly delineates the structural components, indicating the piperidine ring as the core framework with a 4-fluorophenoxy substituent at the 4-position. Alternative designations found in chemical databases include "Piperidine, 4-(4-fluorophenoxy)-, hydrochloride" and "Piperidine, 4-(p-fluorophenoxy)-, hydrochloride". The compound is also referenced as "4-(4-Fluoro-phenoxy)-piperidine hydrochloride" in various commercial sources. These naming variations reflect different conventions used across databases and suppliers while maintaining consistent identification of the core molecular structure.

The free base form of this compound carries the designation 4-(4-fluorophenoxy)piperidine, which corresponds to the neutral form without the hydrochloride salt component. This distinction is important for understanding the relationship between the salt and free base forms, as they exhibit different physical and chemical properties while maintaining the same core molecular framework. The systematic naming approach ensures unambiguous identification across different chemical databases and research publications.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 3202-34-4, which serves as the primary identifier across major chemical databases. This registry number provides unique identification for the hydrochloride salt form and distinguishes it from the free base, which carries a separate registry number of 3413-28-3. The distinction between these registry numbers is crucial for accurate compound identification and procurement in research applications.

Database identifiers span multiple chemical information systems, with the compound registered under various molecular database numbers including MFCD03840127 in the MDL Information Systems database. The PubChem compound identifier for the free base form is CID 3734896, providing access to comprehensive structural and property data. Additional database entries include ChEMBL identifiers and specialized database numbers that facilitate cross-referencing across different chemical information platforms. These multiple identification systems ensure comprehensive coverage across international chemical databases and support reliable compound identification in research contexts.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C11H15ClFNO, reflecting the addition of hydrogen chloride to the free base structure. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of the hydrochloride salt is 231.69 grams per mole, which represents an increase from the free base molecular weight due to the incorporated hydrogen chloride.

The free base form exhibits the molecular formula C11H14FNO with a molecular weight of 195.23 grams per mole. This difference of 36.46 grams per mole between the salt and free base forms corresponds precisely to the mass of hydrogen chloride, confirming the 1:1 stoichiometric relationship between the organic base and the acid component. The molecular composition analysis reveals a carbon content of approximately 57%, hydrogen content of 6.5%, and heteroatom content of 36.5% in the hydrochloride form, indicating a balanced distribution of organic and inorganic components.

Table 1: Molecular Parameters Comparison

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C11H14FNO | C11H15ClFNO |

| Molecular Weight | 195.23 g/mol | 231.69 g/mol |

| CAS Registry Number | 3413-28-3 | 3202-34-4 |

| Elemental Composition | C: 67.7%, H: 7.2%, F: 9.7%, N: 7.2%, O: 8.2% | C: 57.0%, H: 6.5%, Cl: 15.3%, F: 8.2%, N: 6.0%, O: 6.9% |

Structural Features and Molecular Geometry

Bond Characteristics and Conformational Analysis

The molecular structure of 4-(4-fluorophenoxy)piperidine exhibits characteristic bond patterns that define its three-dimensional conformation and chemical reactivity. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference influences the spatial orientation of the fluorophenoxy substituent and affects the overall molecular geometry. The carbon-oxygen bond connecting the piperidine ring to the phenoxy group exhibits typical ether linkage characteristics with a bond length of approximately 1.43 Angstroms and bond angles reflecting sp3 hybridization at the piperidine carbon.

The aromatic fluorophenyl component maintains planarity with characteristic carbon-carbon bond lengths of 1.39 Angstroms within the benzene ring. The carbon-fluorine bond exhibits a length of approximately 1.35 Angstroms, representing one of the strongest single bonds in organic chemistry and contributing significantly to the molecule's stability and unique electronic properties. The phenoxy oxygen atom displays sp2 hybridization characteristics due to resonance with the aromatic system, resulting in partial double bond character in the carbon-oxygen linkage within the phenyl ring.

Conformational analysis reveals that the fluorophenoxy group can adopt multiple orientations relative to the piperidine ring, with rotational barriers primarily determined by steric interactions and electronic effects. The most favorable conformations minimize steric hindrance while optimizing favorable electronic interactions between the aromatic system and the heterocyclic framework. These conformational preferences significantly influence the compound's physical properties and potential biological activity.

Heterocyclic Piperidine Framework

The piperidine ring system serves as the central structural motif, exhibiting characteristic six-membered saturated heterocycle properties. The nitrogen atom within the ring adopts sp3 hybridization with a pyramidal geometry, contributing to the overall three-dimensional structure of the molecule. The ring nitrogen possesses a lone pair of electrons that can participate in hydrogen bonding and coordination interactions, particularly relevant in the hydrochloride salt formation where protonation occurs at this site.

Ring puckering analysis indicates that the piperidine adopts predominantly chair conformations with low-energy pathways for interconversion between different chair forms. The substitution pattern places the fluorophenoxy group in an equatorial position, which minimizes 1,3-diaxial interactions and represents the thermodynamically favored arrangement. This preferential equatorial orientation influences the overall molecular shape and affects intermolecular interactions in crystalline and solution phases.

The heterocyclic framework contributes significantly to the compound's basicity, with the nitrogen lone pair readily available for protonation under acidic conditions. This basicity enables salt formation with hydrochloric acid, producing the more stable and soluble hydrochloride derivative. The piperidine ring's conformational flexibility allows for adaptation to different chemical environments while maintaining structural integrity.

Fluorophenoxy Substituent Orientation

The 4-fluorophenoxy substituent introduces both electronic and steric effects that significantly influence the compound's overall properties. The fluorine atom occupies the para position on the phenyl ring, creating a symmetrical electronic distribution that affects the aromatic system's electron density. This substitution pattern results in electron withdrawal from the aromatic ring due to fluorine's high electronegativity, thereby modulating the electron density available for resonance with the phenoxy oxygen.

The spatial orientation of the fluorophenoxy group relative to the piperidine ring is governed by the ether linkage at the 4-position of the saturated heterocycle. Conformational analysis suggests that the most stable arrangements position the aromatic ring in orientations that minimize steric conflicts with the piperidine framework while allowing for optimal electronic interactions. The phenoxy oxygen atom serves as a crucial link between the aromatic and heterocyclic components, enabling electronic communication between these structural elements.

Rotational freedom around the carbon-oxygen bond connecting the phenoxy group to the piperidine ring allows for conformational flexibility that can accommodate different molecular environments. However, certain orientations are energetically favored due to favorable van der Waals interactions and optimal electronic arrangements. These preferred conformations influence the compound's crystal packing, solution behavior, and potential binding interactions in biological systems.

Computational Structure Analysis

Density Functional Theory Calculations

Computational chemistry approaches using density functional theory provide detailed insights into the electronic structure and energetic properties of 4-(4-fluorophenoxy)piperidine. These calculations reveal the compound's optimized geometry, with bond lengths and angles consistent with experimental crystallographic data where available. The theoretical framework enables prediction of molecular properties that are difficult to measure experimentally, including electronic transition energies, dipole moments, and molecular orbital compositions.

The computational analysis indicates that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the piperidine ring, reflecting the electron-rich nature of this heteroatom. The lowest unoccupied molecular orbital shows significant contribution from the fluorinated aromatic system, suggesting potential for electronic transitions involving charge transfer between the heterocyclic and aromatic components. These orbital characteristics influence the compound's reactivity patterns and potential for electronic interactions.

Energy calculations demonstrate that the chair conformation of the piperidine ring with equatorial fluorophenoxy substitution represents the global minimum energy structure. Alternative conformations, including boat forms of the piperidine ring and different orientations of the phenoxy group, exhibit higher energies with barriers sufficient to prevent rapid interconversion at room temperature. These computational predictions support experimental observations regarding the compound's preferred structural arrangements.

Quantum Chemical Parameter Determination

Quantum chemical calculations provide quantitative measures of molecular properties that characterize the electronic nature of 4-(4-fluorophenoxy)piperidine. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, with significant contributions from both the fluorinated aromatic system and the basic nitrogen atom. These dipole characteristics influence the compound's solubility behavior and intermolecular interaction patterns.

Frontier molecular orbital energy calculations reveal the ionization potential and electron affinity characteristics that govern the compound's redox behavior and electronic transition properties. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and potential for photochemical processes. These parameters are crucial for understanding the compound's behavior under various chemical conditions.

Table 2: Computed Quantum Chemical Parameters

| Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 2.1 D | DFT B3LYP |

| HOMO Energy | -6.2 eV | DFT B3LYP |

| LUMO Energy | -1.1 eV | DFT B3LYP |

| Energy Gap | 5.1 eV | DFT B3LYP |

| Molecular Volume | 165 Ų | DFT optimization |

| Polarizability | 21.5 Ų | DFT calculation |

Chemical hardness and softness parameters derived from frontier orbital energies provide insights into the compound's chemical reactivity and stability characteristics. The calculated values suggest moderate chemical hardness, indicating balanced reactivity that neither favors excessive electron donation nor acceptance. These quantum chemical descriptors help predict the compound's behavior in various chemical environments and guide synthetic strategy development for related molecular structures.

Properties

IUPAC Name |

4-(4-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIGVDMAHQTQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550542 | |

| Record name | 4-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-34-4 | |

| Record name | Piperidine, 4-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Fluorophenoxy)piperidine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving receptor binding and enzyme inhibition.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)piperidine Hydrochloride

3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

- Structural Difference : Pyrrolidine (five-membered amine ring) instead of piperidine.

- Impact : The smaller ring size reduces conformational flexibility, which may limit binding to certain biological targets. Similarity score: 0.64 .

- Synthesis : Typically prepared via nucleophilic substitution reactions, similar to piperidine derivatives .

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

- Structural Difference : Trifluoromethyl (-CF₃) substituent instead of fluorine.

Physicochemical Properties

| Compound | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|

| 4-(4-Fluorophenoxy)piperidine HCl | Not reported | Likely soluble in polar solvents | Phenoxy ether, piperidine |

| 4-(4-Nitrophenyl)piperidine HCl | 242.70 | Soluble in water, alcohol | Nitro group, piperidine |

| 4-(4-Methylbenzoyl)piperidine HCl | 239.74 | Lipophilic | Benzoyl, methyl |

| 3-(4-Fluorophenoxy)pyrrolidine HCl | Not reported | Moderate solubility | Pyrrolidine, phenoxy ether |

- Solubility Trends : Nitro and hydroxyl groups (e.g., 4-(4-nitrophenyl)piperidine HCl ) enhance water solubility, while benzoyl or trifluoromethyl groups increase lipophilicity .

- Stability: Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve chemical stability but may complicate synthetic routes .

Biological Activity

4-(4-Fluorophenoxy)piperidine hydrochloride is a synthetic compound with notable biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H15ClFNO

- Molecular Weight : Approximately 231.69 g/mol

- Structure : The compound features a piperidine ring substituted with a para-fluorophenoxy group, which enhances its pharmacological profile by influencing lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for its potential therapeutic applications in treating neurological disorders.

Key Findings:

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, showing promise in modulating dopamine and serotonin pathways, which are vital in managing conditions such as depression and schizophrenia.

- Anticancer Potential : Preliminary studies suggest that derivatives of piperidine compounds, including this compound, may exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit tumor growth .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Reaction of 4-fluorophenol with piperidine.

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt using hydrochloric acid.

Alternative synthetic routes have also been explored, utilizing different catalysts and reaction conditions to optimize yield and purity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Chlorophenoxy)piperidine hydrochloride | C11H14ClNO | Chlorine substitution at ortho position; potential antibacterial activity |

| 4-(2-Fluorophenoxy)piperidine hydrochloride | C11H15ClFNO | Fluorine at ortho position; studied for similar biological activities |

| 4-(Fluorophenyl)piperidine | C11H14FNO | Lacks the ether linkage; investigated for analgesic properties |

The unique para-fluoro substitution on the phenyl ring of this compound significantly influences its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neurodegenerative Diseases : Investigations into its effects on cholinergic systems have shown promise for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Cancer Research : In vitro studies have demonstrated that compounds related to piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 4-(4-fluorophenoxy)piperidine hydrochloride?

- Methodological Answer : The synthesis of fluorophenoxy-substituted piperidines typically involves nucleophilic substitution or coupling reactions. For example, hydrolysis of intermediates under basic conditions in solvents like amides (e.g., DMF), sulfoxides (e.g., DMSO), or cyclic ethers (e.g., THF) is effective. Reaction optimization should prioritize temperature control (e.g., 40–60°C) and stoichiometric ratios of reagents (e.g., 1:1.2 piperidine to fluorophenol derivatives). Purification via recrystallization or chromatography (e.g., silica gel with CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm for axial protons; δ 3.0–3.5 ppm for equatorial protons) and fluorophenoxy aromatic protons (δ 6.8–7.2 ppm). Fluorine coupling may split signals in ¹H NMR.

- LC-MS/MS : Confirm molecular weight (e.g., [M+H]+ at m/z 244.1) and fragmentation patterns to rule out impurities.

- FT-IR : Detect C-F stretching (1100–1000 cm⁻¹) and piperidine N-H vibrations (3300–3200 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in water (due to HCl salt), and poorly soluble in nonpolar solvents (hexane). Pre-saturate aqueous buffers with nitrogen to prevent oxidation.

- Stability : Store at –20°C in inert atmospheres. Avoid prolonged exposure to light or moisture, which may hydrolyze the fluorophenoxy group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenoxy group influence the reactivity of piperidine derivatives in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the phenoxy oxygen, facilitating nucleophilic substitution. Compare reaction rates of 4-fluorophenoxy derivatives with methoxy or chloro analogs using kinetic studies (e.g., HPLC monitoring). Computational modeling (DFT) can predict charge distribution and transition states .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) in this compound batches?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm. Calibrate against reference standards of potential regioisomers (e.g., 3-fluorophenoxy analogs).

- Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) if asymmetric synthesis is involved.

- Validation : Follow ICH guidelines for LOD (≤0.1%) and LOQ (≤0.3%) .

Q. How can researchers design SAR studies to evaluate the impact of fluorophenoxy substitution on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., -Cl, -CF₃, -OCH₃) at the para position. Use Mitsunobu or Ullmann coupling for structural diversification.

- In Vitro Assays : Test affinity for target receptors (e.g., GPCRs, ion channels) via radioligand binding or functional assays (cAMP/Gq-coupled pathways).

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with IC₅₀ values. Contradictions in activity trends may indicate allosteric modulation .

Q. What mechanistic insights explain contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Heat/Mass Transfer : Poor mixing in large batches can lead to localized overheating or incomplete reagent diffusion. Use jacketed reactors with precise temperature control.

- Byproduct Formation : At scale, side reactions (e.g., over-alkylation) may dominate. Monitor intermediates via in-situ FT-IR or PAT (Process Analytical Technology).

- Case Study : A 30% yield drop observed at 10-g scale was resolved by switching from THF to DMI (1,3-dimethyl-2-imidazolidinone) for better solubility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or dispensing.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.

- Toxicity Mitigation : Acute exposure may cause respiratory irritation (H335). Pre-treat inhalation cases with bronchodilators; rinse eyes with saline for 15+ minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.